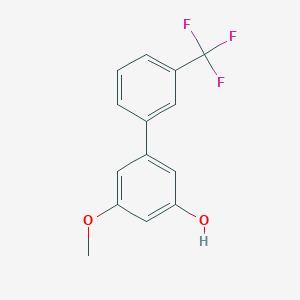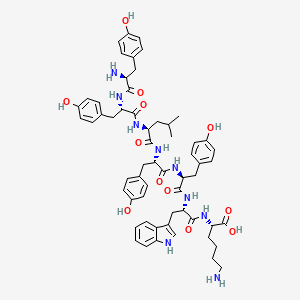
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine is a synthetic peptide composed of seven amino acids: tyrosine, leucine, tryptophan, and lysine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with acyl or alkyl groups attached to amino side chains.
科学的研究の応用
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science:
作用機序
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.
Protein-Protein Interactions: Modulation of interactions between proteins to influence cellular functions.
類似化合物との比較
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine: A peptide with a different sequence but similar amino acid composition.
Cyclo(tyrosyl-tyrosyl): A cyclic peptide with two tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A peptide with a different sequence but containing tyrosine and leucine residues.
特性
CAS番号 |
915146-74-6 |
|---|---|
分子式 |
C59H71N9O12 |
分子量 |
1098.2 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H71N9O12/c1-34(2)27-48(65-55(75)49(29-36-12-20-41(70)21-13-36)64-53(73)45(61)28-35-10-18-40(69)19-11-35)54(74)66-50(30-37-14-22-42(71)23-15-37)56(76)67-51(31-38-16-24-43(72)25-17-38)57(77)68-52(32-39-33-62-46-8-4-3-7-44(39)46)58(78)63-47(59(79)80)9-5-6-26-60/h3-4,7-8,10-25,33-34,45,47-52,62,69-72H,5-6,9,26-32,60-61H2,1-2H3,(H,63,78)(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,68,77)(H,79,80)/t45-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChIキー |
KGPOYWCTDTWBTA-FPHPMOORSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
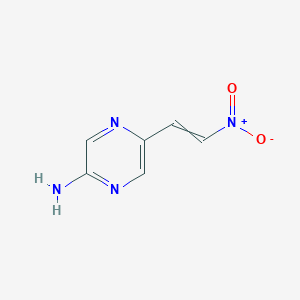
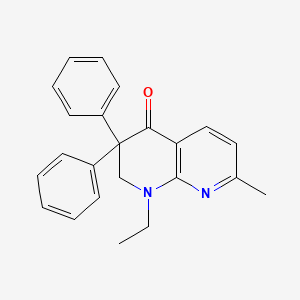
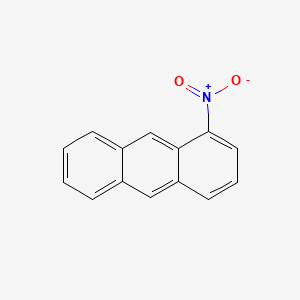
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
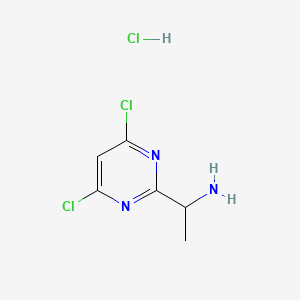
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
